Volatility Differential: Boiling Point vs. 5-Norbornene-2-methanol (CAS 95-12-5)
The target compound exhibits a predicted boiling point of 263.1 °C at 760 mmHg [1]. This is significantly higher than the experimentally reported boiling point of 189.2 °C at 760 mmHg for the direct structural analog 5-norbornene-2-methanol . This 73.9 °C increase reflects the influence of the extended 2-methylallyl alcohol side chain, which increases molecular weight and enhances intermolecular hydrogen bonding and van der Waals forces. For procurement, this means the target compound can survive manufacturing processes involving elevated temperatures and provides superior substantivity (long-lasting scent) in fragrance applications .
| Evidence Dimension | Boiling Point (Volatility Indicator) |
|---|---|
| Target Compound Data | 263.1 °C at 760 mmHg (predicted) [1] |
| Comparator Or Baseline | 5-Norbornene-2-methanol: 189.2 °C at 760 mmHg (experimental) |
| Quantified Difference | ΔT = +73.9 °C (target is less volatile) |
| Conditions | Standard atmospheric pressure (760 mmHg). Target value is predicted via computational models; comparator value is experimental. |
Why This Matters
In high-temperature synthesis or sustained-release fragrance formulations, the lower volatility of the target compound ensures minimal evaporative loss and longer product life, directly justifying its selection over the more volatile 5-norbornene-2-methanol.
- [1] PINPOOLS. (2025). 3-[bicyclo[2.2.1]hept-5-en-2-yl]-2-methylallyl alcohol, CAS 93917-70-5. Technical Datasheet. View Source
